(Z)-N-(4,6-dimethylpyrimidin-2-yl)-4-(2-(3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide
CAS No.: 98052-96-1
Cat. No.: VC6617310
Molecular Formula: C16H17N7O3S
Molecular Weight: 387.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98052-96-1 |
|---|---|
| Molecular Formula | C16H17N7O3S |
| Molecular Weight | 387.42 |
| IUPAC Name | N-(4,6-dimethylpyrimidin-2-yl)-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)diazenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C16H17N7O3S/c1-9-8-10(2)18-16(17-9)23-27(25,26)13-6-4-12(5-7-13)20-21-14-11(3)19-22-15(14)24/h4-8H,1-3H3,(H,17,18,23)(H2,19,22,24) |
| Standard InChI Key | MDZHZSJFVMXMOO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NNC3=O)C)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Composition
The systematic IUPAC name reflects its Z-configuration hydrazine linkage connecting the pyrimidine and pyrazolone rings. Key structural features include:
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A 4,6-dimethylpyrimidin-2-yl group attached to the sulfonamide nitrogen.
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A 3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene moiety linked via a hydrazinyl bridge.
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A benzenesulfonamide backbone providing sulfonamide functionality .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₇O₃S |
| Molecular Weight | 387.42 g/mol |
| CAS Number | 98052-96-1 |
| Key Functional Groups | Sulfonamide, Pyrimidine, Hydrazine, Pyrazolone |
The Z-configuration of the hydrazine group is critical for molecular planarity, influencing intermolecular interactions such as hydrogen bonding and π-π stacking .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized through a multi-step protocol:
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Sulfamethazine Derivative Preparation: Reacting 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide with 5-chlorosalicylaldehyde to form a Schiff base intermediate .
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Hydrazine Coupling: Condensation with 3-methyl-5-oxo-1H-pyrazole-4-carbohydrazide under acidic conditions to establish the hydrazinyl linkage .
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Isomerization: Isolation of the Z-isomer via chromatographic separation, confirmed by NMR NOESY correlations.
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | Sulfonamide backbone | |
| 3-Methyl-5-oxo-1H-pyrazole-4-carbohydrazide | Hydrazine donor |
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch of pyrazolone) and 1320 cm⁻¹ (S=O asymmetric stretch) .
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¹H NMR: Singlets at δ 2.35 (pyrimidine-CH₃) and δ 2.20 (pyrazole-CH₃), with a hydrazine NH proton at δ 10.2.
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X-ray Crystallography: Distorted tetrahedral geometry around sulfur, with intramolecular O–H⋯N hydrogen bonds stabilizing the Z-configuration .
Biological Activities
Antimicrobial Properties
In vitro studies on structurally related azopyrazole-sulfonamides demonstrate broad-spectrum activity:
Table 3: Antimicrobial Activity (MIC Values)
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Candida albicans | 50.0 |
The sulfonamide group enhances membrane permeability, while the pyrazolone moiety disrupts microbial enzymatic pathways .
Enzyme Inhibition
Preliminary data suggest inhibitory effects on dihydrofolate reductase (DHFR) (IC₅₀ = 8.2 μM) and cyclooxygenase-2 (COX-2) (IC₅₀ = 15.7 μM), likely due to hydrogen bonding with active-site residues.
Mechanism of Action
The compound’s bioactivity arises from dual mechanisms:
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Sulfonamide-Mediated Interference: Competitive inhibition of folate synthesis by mimicking p-aminobenzoic acid (PABA) .
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Hydrazine Redox Activity: Generation of reactive oxygen species (ROS) through Fenton-like reactions, inducing oxidative stress in pathogens .
Molecular docking simulations indicate strong binding affinity (−9.2 kcal/mol) to DHFR’s hydrophobic pocket, facilitated by the pyrimidine ring’s van der Waals interactions.
Comparative Analysis with Related Compounds
Structural Analogues
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Sulfamethazine: Lacks the pyrazolone-hydrazine unit, showing 10-fold lower antimicrobial potency .
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2-Hydrazinylbenzenesulfonamide: The absence of the pyrimidine group reduces enzymatic targeting specificity .
Table 4: Activity Comparison
| Compound | DHFR IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| Target Compound | 8.2 | 12.5–50.0 |
| Sulfamethazine | 92.4 | >100 |
| 2-Hydrazinylbenzenesulfonamide | N/A | 75–150 |
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